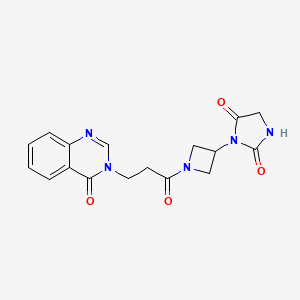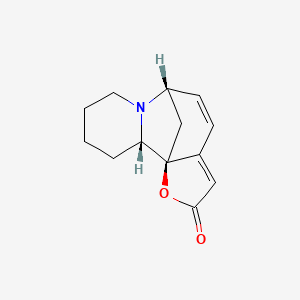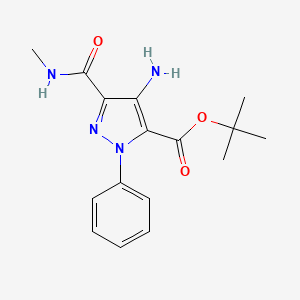
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays an essential role in the development and survival of B-cells. The inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate inhibits BTK by binding to its active site, thus preventing the downstream activation of the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. It also exhibits selectivity towards BTK, with minimal off-target effects on other kinases. Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate offers several advantages for laboratory experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for the development and application of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate could be used in combination with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: The identification of predictive biomarkers could help to identify patients who are most likely to benefit from Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate therapy.
3. Autoimmune diseases: Further studies are needed to evaluate the efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
4. Clinical trials: Additional clinical trials are needed to evaluate the safety and efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in various B-cell malignancies and autoimmune diseases.
In conclusion, Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate is a promising small molecule inhibitor that targets BTK and has shown potent anti-proliferative and pro-apoptotic effects on B-cells. It offers several advantages for laboratory experiments, and there are several future directions for its development and application in the treatment of B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-amino-2-phenylpyrazole-3-carboxylate with methyl isocyanate, followed by the addition of tert-butyl carbamate. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)23-15(22)13-11(17)12(14(21)18-4)19-20(13)10-8-6-5-7-9-10/h5-9H,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKIUCCYZRUSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2590135.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)
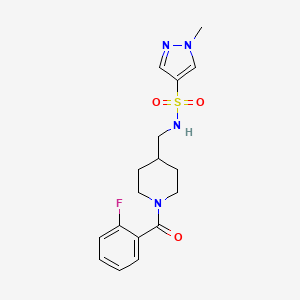
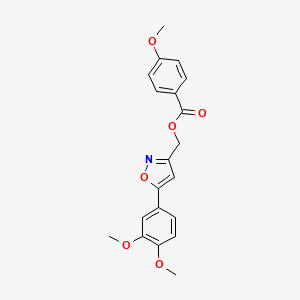
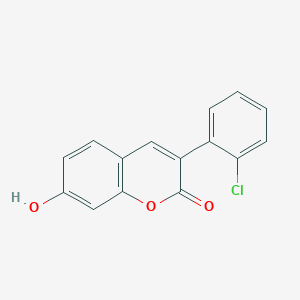
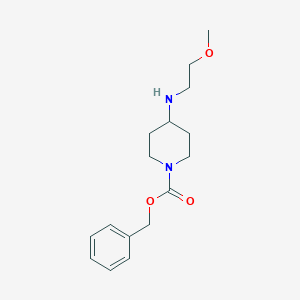
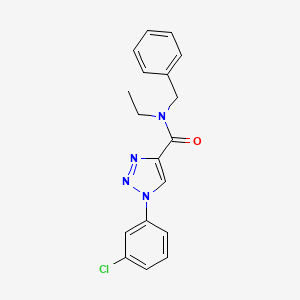
![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
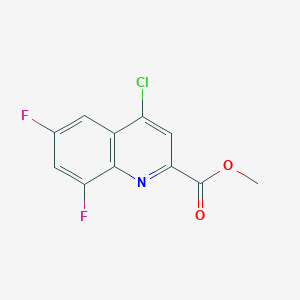
![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)
